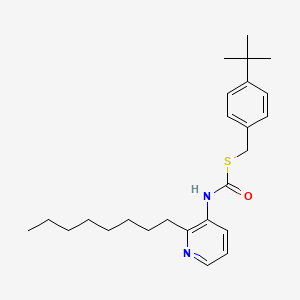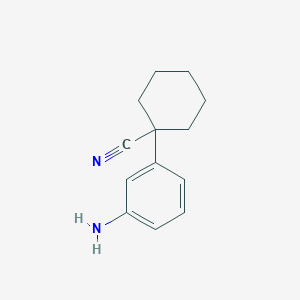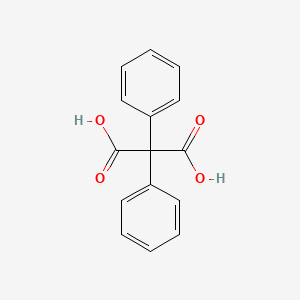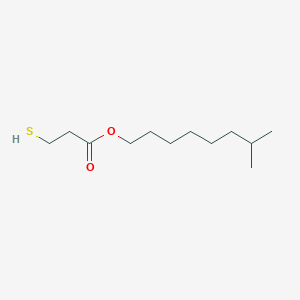![molecular formula C17H24N2O4Si B13799894 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-phenyl-5-[1-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B13799894.png)
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-phenyl-5-[1-[(trimethylsilyl)oxy]ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-5-phenyl-5-[1-(trimethylsiloxy)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound known for its unique structure and properties. This compound is characterized by a pyrimidinetrione core with various substituents, including dimethyl, phenyl, and trimethylsiloxy groups. It is used in various scientific research applications due to its distinctive chemical behavior and potential utility in different fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-phenyl-5-[1-(trimethylsiloxy)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality and high efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste production .
化学反応の分析
Types of Reactions
1,3-Dimethyl-5-phenyl-5-[1-(trimethylsiloxy)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidinetrione core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties .
科学的研究の応用
1,3-Dimethyl-5-phenyl-5-[1-(trimethylsiloxy)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
作用機序
The mechanism of action of 1,3-Dimethyl-5-phenyl-5-[1-(trimethylsiloxy)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biochemical research .
類似化合物との比較
Similar Compounds
1,3-Dimethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione: Lacks the trimethylsiloxy group, resulting in different chemical properties.
1,3-Dimethyl-5-(trimethylsiloxy)-2,4,6(1H,3H,5H)-pyrimidinetrione: Lacks the phenyl group, affecting its reactivity and applications.
1,3-Dimethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinedione: Different oxidation state, leading to distinct chemical behavior.
Uniqueness
1,3-Dimethyl-5-phenyl-5-[1-(trimethylsiloxy)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to the presence of both phenyl and trimethylsiloxy groups, which confer specific chemical properties and reactivity. This combination of substituents makes it valuable in various research and industrial applications .
特性
分子式 |
C17H24N2O4Si |
|---|---|
分子量 |
348.5 g/mol |
IUPAC名 |
1,3-dimethyl-5-phenyl-5-(1-trimethylsilyloxyethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H24N2O4Si/c1-12(23-24(4,5)6)17(13-10-8-7-9-11-13)14(20)18(2)16(22)19(3)15(17)21/h7-12H,1-6H3 |
InChIキー |
SBHZFXVJMFKEOO-UHFFFAOYSA-N |
正規SMILES |
CC(C1(C(=O)N(C(=O)N(C1=O)C)C)C2=CC=CC=C2)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13799815.png)
![1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine](/img/structure/B13799821.png)

![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)


![N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid](/img/structure/B13799860.png)

![1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)](/img/structure/B13799866.png)



